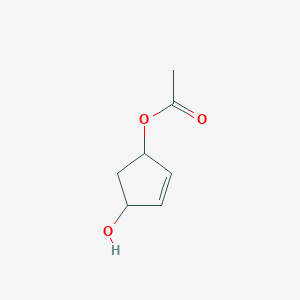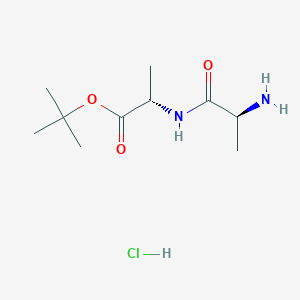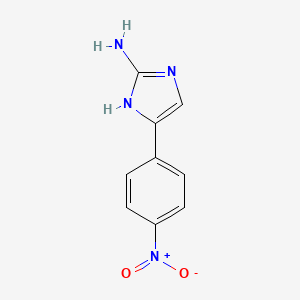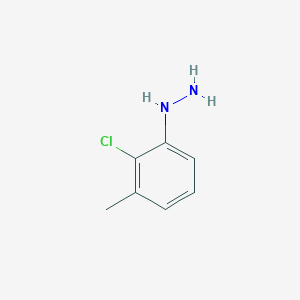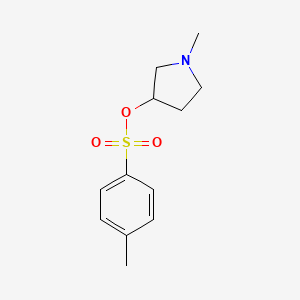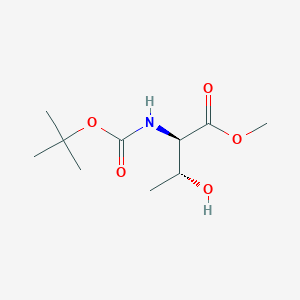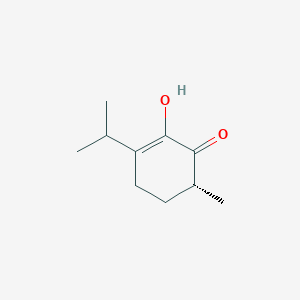
(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone
Overview
Description
(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone, also known as IR3535, is a synthetic compound that has gained attention in recent years due to its potential as a safe and effective insect repellent. This compound was first developed in the 1980s and has since been used in a variety of commercial insect repellent products. In
Mechanism of Action
The mechanism of action of (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone as an insect repellent is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate a host. Specifically, this compound is thought to mask the scent of the host and disrupt the insect's ability to detect carbon dioxide, which is a key signal for locating a host.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in humans. However, some studies have suggested that high doses of this compound may cause irritation to the skin and eyes. Additionally, there is some concern that repeated exposure to this compound may lead to the development of allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone in lab experiments is its low toxicity, which makes it a safer alternative to other insect repellents that may be more harmful to humans and animals. However, one limitation of using this compound is its relatively short duration of effectiveness compared to other insect repellents.
Future Directions
There are several areas of future research that could be explored with (R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone. One potential direction is to investigate the mechanism of action of this compound in more detail, with the goal of developing more effective insect repellents based on this compound. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound as a sunscreen agent and as a preservative in cosmetic products. Finally, research could be conducted to investigate the potential for this compound to be used in combination with other insect repellents to increase their effectiveness.
Scientific Research Applications
(R)-2-hydroxy-3-isopropyl-6-methylcyclohex-2-enone has been extensively studied for its insect repellent properties and has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, this compound has also been investigated for its potential as a sunscreen agent and as a preservative in cosmetic products.
properties
IUPAC Name |
(6R)-2-hydroxy-6-methyl-3-propan-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-7,12H,4-5H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVACFJTDXZOQT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C1=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




